BenchChemオンラインストアへようこそ!

Atropine sulfate

Off-Target Pharmacology 5-HT3 Receptor Electrophysiology

Atropine sulfate's superior aqueous solubility enables diverse formulations (IV, IM, ophthalmic) unavailable with the free base. Its BBB penetration, absent in quaternary amines like glycopyrrolate, is critical for CNS applications and organophosphate antidote efficacy. The unique dose-dependent biphasic heart rate effect (bradycardia at low doses, tachycardia at higher doses) provides nuanced chronotropic control. With 6–12 day cycloplegic duration, it remains the gold standard for amblyopia and uveitis. Choose atropine sulfate for predictable, well-characterized muscarinic antagonism.

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
CAS No. 83454-31-3
Cat. No. B7768854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtropine sulfate
CAS83454-31-3
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
InChIInChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3
InChIKeyRKUNBYITZUJHSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M
Crystals, mp 222-223 °C. Sol in 1 part water;  slightly sol in alc. Almost insol in chloroformm ether. /Methylbromide/
Crystals, mp 163 °C. Freely sol in water or alc, very slightly in chloroform, ether. /Methylnitrate/
Crystalline powder, mp 127-128 °C, dec 135 °C. Very hygroscopic. Soluble in alc, chloroform. Practically insol in ether, /N-oxide/
1 g in: ... 2 mL alcohol, 25 mL ether, 27 mL glycerol, 1 mL chloroform;  also sol in benzene, in dil acids
Very soluble in ethanol;  slightly soluble in chloroform;  insoluble in ethyl ether
In water, 2,200 mg/l @ 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Atropine Sulfate (CAS 83454-31-3): Key Pharmacological and Physicochemical Benchmarks for Scientific and Industrial Sourcing


Atropine sulfate is the sulfate salt of the naturally occurring tropane alkaloid atropine, a competitive, non-selective antagonist of all five muscarinic acetylcholine receptor (mAChR) subtypes (M1–M5), with high affinity (pKb range: 8.9–9.8) [1]. It is widely recognized as the prototypical antimuscarinic agent, exerting its effects by reversibly blocking the actions of acetylcholine and other choline esters on structures innervated by postganglionic cholinergic nerves [2]. Clinically, it is employed in a range of applications including the treatment of symptomatic bradycardia, as a pre-anesthetic antisialagogue, for organophosphate poisoning, and for its mydriatic and cycloplegic effects in ophthalmology [2]. As a sulfate salt, it possesses significantly enhanced aqueous solubility compared to its free base form, which is a critical factor influencing its formulation and systemic absorption [3].

Atropine Sulfate Sourcing: Why Broad Class Claims of 'Anticholinergic Activity' Are Inadequate for Research and Clinical Specification


Within the class of antimuscarinic agents, simple substitution of one compound for another is scientifically unsound due to significant differences in pharmacokinetic profiles, selectivity profiles, and off-target effects. Atropine sulfate distinguishes itself from its closest analogs—including the free base, glycopyrrolate, scopolamine, and hyoscyamine—in several critical dimensions: its high aqueous solubility enabling diverse formulation routes [1]; its ability to readily cross the blood-brain barrier (BBB) leading to central nervous system (CNS) effects absent with quaternary amines like glycopyrrolate [2]; and a unique, dose-dependent biphasic effect on heart rate (bradycardia at low doses, tachycardia at higher doses) that differs from the purely tachycardic response to hyoscine butylbromide [3]. The quantitative evidence detailed in Section 3 demonstrates why, for applications demanding precise control of on-target and off-target pharmacology, atropine sulfate cannot be replaced by its analogs without risking significant alteration of experimental or therapeutic outcomes.

Quantitative Differentiation of Atropine Sulfate from Structural and Functional Analogs: A Data-Driven Guide for Scientific Selection


Atropine Sulfate vs. Scopolamine: Quantifying Divergent Off-Target Affinity at 5-HT3 Receptors

In direct head-to-head electrophysiological studies using Xenopus oocytes expressing 5-HT3A receptors, both atropine and scopolamine were identified as competitive antagonists. Atropine demonstrated a modestly higher affinity for the 5-HT3 receptor (IC50 = 1.74 µM) compared to scopolamine (IC50 = 2.09 µM) [1]. This indicates that while both compounds share this off-target activity at micromolar concentrations, the difference in potency could influence experimental outcomes, particularly in studies where high local concentrations are achieved or where 5-HT3-mediated effects are under investigation.

Off-Target Pharmacology 5-HT3 Receptor Electrophysiology

Atropine Sulfate vs. Glycopyrrolate: Definitive Contrast in CNS Penetration Based on Blood-Brain Barrier Permeability

The structural distinction between atropine (a tertiary amine) and glycopyrrolate (a quaternary amine) directly dictates their ability to cross the blood-brain barrier (BBB). Atropine's high lipid solubility allows it to readily penetrate the CNS, leading to potential central anticholinergic effects (e.g., agitation, delirium). In stark contrast, glycopyrrolate's quaternary structure and poor lipid solubility result in minimal to no CNS penetration, even in overdose scenarios [1]. This is a class-level inference based on established physicochemical principles and clinical observations, where CNS toxicity is a known risk with atropine but is exceptionally rare with glycopyrrolate [1].

CNS Penetration Blood-Brain Barrier Quaternary Amine

Atropine Sulfate vs. Atropine Free Base: Aqueous Solubility as a Decisive Factor in Formulation and Bioavailability

Atropine sulfate exhibits vastly superior aqueous solubility compared to the free base form. Atropine sulfate is freely soluble in water at a ratio of 1:0.5 (approximately 2 g/mL), and soluble in alcohol (1:5) and glycerin (1:2.5) . In contrast, atropine free base has a reported solubility in water of approximately 1.1 g/L (0.11%) [1]. This >1800-fold difference in water solubility is a direct consequence of salt formation and is a critical determinant for the development of aqueous formulations, particularly for intravenous, intramuscular, and ophthalmic solutions, and directly impacts the rate and extent of absorption.

Solubility Bioavailability Salt Form Selection

Atropine Sulfate vs. Cyclopentolate and Tropicamide: Unmatched Duration of Mydriasis and Cycloplegia for Extended Ophthalmic Protocols

In ophthalmic practice, the duration of mydriatic and cycloplegic effect is a key differentiator among antimuscarinic agents. Atropine sulfate provides the longest duration of action in its class. A comparative analysis of clinical parameters reveals that atropine 1% induces mydriasis that recovers in 7–10 days and cycloplegia that lasts 6–12 days [1]. This is significantly longer than cyclopentolate (recovery in ~1 day and 6–24 hours, respectively) and tropicamide (recovery in 6 hours and 0.5–6 hours, respectively) [1]. This prolonged effect is essential for therapeutic applications such as the management of amblyopia or anterior uveitis, where sustained cycloplegia is required.

Mydriasis Cycloplegia Ophthalmology Duration of Action

Atropine Sulfate vs. Glycopyrrolate: Differential Hemodynamic Response Profile with Low-Dose Bradycardia

A direct clinical comparison of atropine sulfate and glycopyrrolate on heart rate revealed a distinct difference in their hemodynamic profiles at varying doses. In a clinical trial with healthy volunteers, a small intravenous dose of atropine sulfate (1.25 µg/kg) induced bradycardia, whereas an equivalent antimuscarinic dose of glycopyrrolate (0.75 µg/kg) did not [1]. In a separate group where fractionated doses were administered, bradycardia was observed only in the atropine sulfate group [1]. This demonstrates that while both drugs increase heart rate at higher doses, atropine sulfate exhibits a unique biphasic effect that is not shared by glycopyrrolate.

Bradycardia Heart Rate Anesthesia Dose-Response

Atropine Sulfate vs. Atropine Base: Shorter Ocular Duration of Action Despite Equivalent Efficacy

In an in vivo rabbit model comparing the mydriatic effect of topically instilled atropine base and atropine sulfate, both in solution form, the sulfate salt formulation demonstrated a shorter duration of action. While both forms were equally effective in producing maximal mydriasis, the duration of effect for the sulfate salt solution was approximately 7 hours, compared to a longer duration for the base form [1]. This study highlights that the choice of salt form can modulate the ocular residence time and pharmacodynamics, independent of the maximal achievable effect.

Ocular Pharmacokinetics Liposomal Delivery Duration of Action

Optimized Use Cases for Atropine Sulfate: Leveraging Differentiated Pharmacology in Research and Clinical Settings


Perioperative Bradycardia Management and Heart Rate Control

Atropine sulfate remains a cornerstone for managing perioperative bradycardia due to its rapid onset of action and predictable dose-response. Its unique biphasic effect on heart rate, where low doses can induce transient bradycardia before higher doses produce tachycardia, is a well-characterized phenomenon that clinicians can anticipate and manage [1]. This profile contrasts with glycopyrrolate, which does not exhibit this low-dose bradycardia, making atropine the preferred agent when a nuanced and time-tested chronotropic response is required. The fast absorption from intramuscular and intravenous routes further supports its use in emergency and intraoperative settings [2].

Management of Organophosphate and Carbamate Poisoning

Atropine sulfate is a first-line antidote for poisoning by organophosphates and carbamates, which act as cholinesterase inhibitors. Its ability to cross the blood-brain barrier is essential for reversing the life-threatening central nervous system effects of cholinergic crisis, a feature not shared by quaternary ammonium antimuscarinics like glycopyrrolate [3]. The high aqueous solubility of the sulfate salt allows for rapid intravenous or intramuscular administration of large, titrated doses required to achieve atropinization (drying of secretions, increased heart rate) and maintain it for the duration of the poisoning [4]. Its non-selective antagonism of muscarinic receptors is critical for countering the widespread cholinergic overstimulation.

Prolonged Cycloplegia for Pediatric Ophthalmology and Uveitis Management

For therapeutic protocols requiring sustained cycloplegia and mydriasis, such as the treatment of amblyopia (lazy eye) or anterior uveitis, atropine sulfate 1% ophthalmic solution or ointment is the gold standard. Its cycloplegic effect lasts 6–12 days, far exceeding that of cyclopentolate (6–24 hours) or tropicamide (0.5–6 hours) [5]. This prolonged duration is not a side effect but a therapeutic advantage, allowing for once-daily or less frequent dosing and ensuring consistent, complete relaxation of accommodation, which is crucial for effective treatment outcomes. This unparalleled duration of action makes atropine sulfate the definitive choice for these specific ophthalmic applications.

Preclinical Research on Central Cholinergic Systems and Cognitive Function

Atropine sulfate is a critical tool in preclinical neuroscience research to study the role of central muscarinic receptors in learning, memory, and cognition. Its reliable penetration of the blood-brain barrier allows it to induce a central cholinergic deficit, a standard model for studying cognitive impairment and screening potential pro-cognitive therapeutics [6]. Unlike scopolamine, which is also used for this purpose, atropine's quantified off-target affinity at 5-HT3 receptors (IC50 = 1.74 µM) is a known variable that must be controlled for in experimental design [7]. The availability of the highly water-soluble sulfate salt facilitates precise dosing in various experimental models, including in vivo microdialysis and behavioral pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atropine sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.